Comprehensive Technical Guide on (R)-Hydroxy Iloperidone-d3: Chemical Structure, Molecular Properties, and Analytical Applications
Comprehensive Technical Guide on (R)-Hydroxy Iloperidone-d3: Chemical Structure, Molecular Properties, and Analytical Applications
Executive Summary
(R)-hydroxy iloperidone is a primary, pharmacologically active metabolite of the atypical antipsychotic iloperidone. In the realm of precision pharmacokinetics and therapeutic drug monitoring (TDM), the stable isotope-labeled internal standard (SIL-IS), (R)-hydroxy iloperidone-d3 , is an indispensable analytical tool[1]. This whitepaper provides an in-depth analysis of its molecular structure, physicochemical properties (Molecular Weight: 431.51 g/mol ), and the causal logic behind its isotopic labeling strategy, culminating in a self-validating LC-MS/MS bioanalytical protocol[2].
Pharmacological Context: Iloperidone and the P88 Metabolite
Iloperidone (Fanapt) is a second-generation antipsychotic utilized primarily for the management of schizophrenia[3]. Upon oral administration, it undergoes extensive hepatic metabolism mediated by CYP2D6 and CYP3A4. This biotransformation yields two major metabolites: P95 (an inactive carboxylic acid derivative) and P88 (hydroxy iloperidone)[3].
P88 retains significant binding affinity for dopamine D2 and serotonin 5-HT2A receptors, contributing directly to the drug's overall therapeutic efficacy[3]. Because the reduction of the parent drug's ketone group generates a chiral center, P88 exists as enantiomers. The (R)-enantiomer, (R)-hydroxy iloperidone, is specifically targeted in stereoselective pharmacokinetic assays to understand enantiomer-specific clearance and receptor interactions.
Fig 1: Pharmacodynamic signaling pathway of (R)-hydroxy iloperidone via D2 and 5-HT2A antagonism.
Chemical Structure and Physicochemical Properties
The precise structural characterization of (R)-hydroxy iloperidone-d3 is critical for its implementation as a mass spectrometry standard. The molecule features a benzisoxazole ring linked to a piperidine moiety, terminating in a substituted phenylethanol group[2].
Table 1: Physicochemical Summary of (R)-Hydroxy Iloperidone-d3
| Property | Value / Description |
| IUPAC Name | (1R)-1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanol |
| Molecular Formula | C24H26D3FN2O4 |
| Molecular Weight | 431.51 g/mol |
| Isotopic Labeling Site | Trideuteriomethoxy (-OCD3) |
| Unlabeled CAS Number | 501373-87-1 |
| Target Application | Internal Standard (IS) for LC-MS/MS and TDM |
Data supported by LGC Standards reference materials[2].
Isotopic Labeling Strategy: The Logic of -OCD3
In quantitative bioanalysis, the exact placement of heavy isotopes dictates the reliability of the internal standard. For (R)-hydroxy iloperidone-d3, the three deuterium atoms are strategically incorporated into the methoxy group (-OCD3) rather than the secondary alcohol (-CH(OH)-) or the aliphatic piperidine backbone[4].
The Causality of Choice: If deuterium were placed on the hydroxyl group or an alpha-carbonyl position, the molecule would be highly susceptible to proton-deuterium (H/D) exchange when exposed to protic solvents (e.g., water, methanol) during sample extraction or chromatography. By utilizing a trideuteriomethoxy group (-OCD3), the carbon-deuterium bonds remain covalently locked and stable under physiological pH and standard analytical conditions. This guarantees a constant mass shift of +3 Da (m/z 432.2 [M+H]+) relative to the unlabeled analyte (m/z 429.2[M+H]+), preventing isotopic overlap and ensuring absolute quantitative integrity[1].
Analytical Methodologies & Experimental Protocols
To achieve a self-validating and reproducible quantification of (R)-hydroxy iloperidone in human plasma, the following step-by-step Liquid-Liquid Extraction (LLE) and LC-MS/MS methodology must be employed.
Step 1: Sample Preparation (Liquid-Liquid Extraction)
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Aliquot: Transfer 100 µL of human plasma into a clean 2.0 mL microcentrifuge tube.
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Spike Internal Standard: Add 10 µL of the (R)-hydroxy iloperidone-d3 working solution (50 ng/mL in 50% methanol).
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Causality: Spiking the SIL-IS at the very beginning of the protocol ensures that any subsequent volumetric losses, incomplete extractions, or matrix effects affect both the analyte and the IS equally. The ratio remains constant, making the extraction self-validating.
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pH Adjustment: Add 50 µL of 0.1 M sodium carbonate buffer (pH 10).
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Causality: Iloperidone and its metabolites contain a basic piperidine ring (pKa ~8.8). Adjusting the matrix to pH 10 ensures the basic nitrogen is deprotonated (un-ionized free base), which drastically maximizes its partition coefficient into the organic solvent.
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Extraction: Add 1.0 mL of methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 10 minutes to separate the phases.
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Drying: Transfer the upper organic layer to a new tube and evaporate to complete dryness under a gentle stream of nitrogen at 40°C.
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Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).
Step 2: UHPLC Separation
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Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
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Mobile Phases:
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Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.
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Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.
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Gradient Elution: Linearly increase from 20% B to 80% B over 3.0 minutes. Flow rate: 0.4 mL/min.
Step 3: Mass Spectrometry (ESI-MS/MS)
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Ionization Mode: Positive Electrospray Ionization (ESI+).
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MRM Transitions:
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Unlabeled (R)-hydroxy iloperidone: m/z 429.2 → 261.1
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(R)-hydroxy iloperidone-d3 (IS): m/z 432.2 → 261.1
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Note: The 261.1 fragment corresponds to the cleavage of the piperidine-benzisoxazole moiety, which does not contain the methoxy group. Thus, the fragment mass is identical for both, but the precursor mass difference (+3 Da) provides the necessary specificity.
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Fig 2: Self-validating LC-MS/MS bioanalytical workflow using (R)-hydroxy iloperidone-d3 as an IS.
Conclusion
The (R)-hydroxy iloperidone-d3 standard is an essential molecular tool for the rigorous pharmacokinetic evaluation of iloperidone therapies. Its precisely engineered molecular weight of 431.51 g/mol and strategic -OCD3 labeling provide the chemical stability and mass differentiation required for high-throughput LC-MS/MS assays. By adhering to self-validating extraction protocols, researchers can ensure absolute quantitative accuracy, ultimately supporting advanced therapeutic drug monitoring and precision medicine in psychiatric care.
References
- Title: Iloperidone metabolite Hydroxy Iloperidone-d3 (P88-d3)
- Source: National Institutes of Health (NIH)
- Title: Iloperidone-d3 (CAS Number: 1071167-49-1)
- Title: (R)
